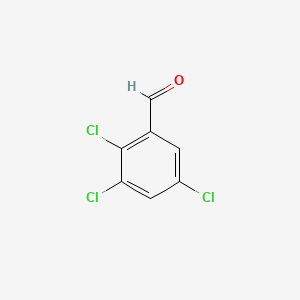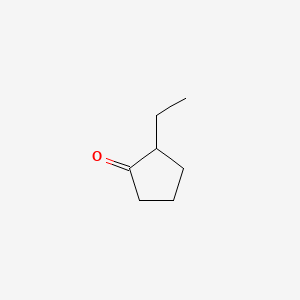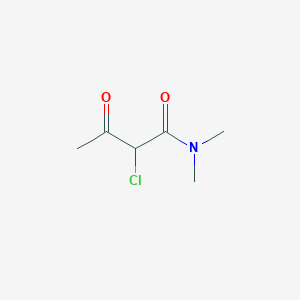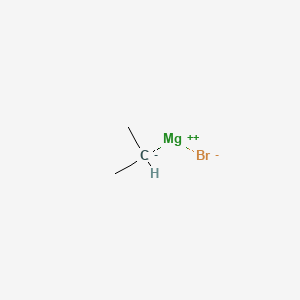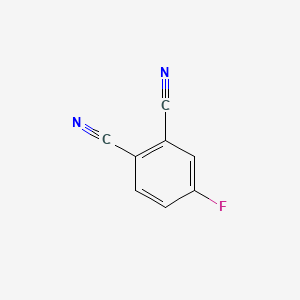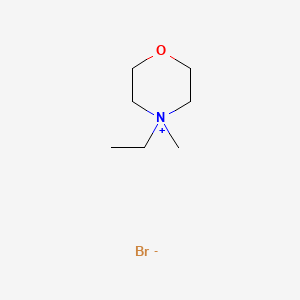
Dimethyl 2-nitroterephthalate
Vue d'ensemble
Description
Dimethyl 2-nitroterephthalate (DNT) is an organic compound with the molecular formula C8H6O4N2. It is a white solid that is used in the synthesis of other compounds and has applications in scientific research. DNT is also known as 2-nitro-1,3-benzenedicarboxylic acid dimethyl ester, dimethyl 2-nitrobenzenedicarboxylate, and dimethyl 2-nitrobenzenedicarboxylate.
Applications De Recherche Scientifique
Heterocyclic Chemistry
Dimethyl 2-nitroterephthalate is instrumental in the field of heterocyclic chemistry. It plays a crucial role in synthesizing new heterocyclic ring systems, especially in forming tetraazanthracenes (Williams & Shalaby, 1973).
Biodegradable Polymers
In the development of biodegradable polymers, this compound is a significant building block. Its application in creating poly(ethylene terephthalate) copolymers has been explored, offering insights into environmentally friendly materials (Cerdà-Cuéllar et al., 2004).
Pharmaceutical and Medical Imaging
This compound is used in synthesizing fluorine-18-labeled bexarotene analogs for PET imaging. This highlights its potential in diagnostic imaging and pharmaceutical research (Wang et al., 2014).
Safety and Hazards
Dimethyl 2-nitroterephthalate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical .
Analyse Biochimique
Biochemical Properties
Dimethyl 2-nitroterephthalate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex compounds. For instance, it is involved in nitration reactions where it acts as a substrate for nitrating agents like nitric acid . The interactions between this compound and these biomolecules are typically characterized by the formation of intermediate complexes that undergo further chemical transformations.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways, potentially altering the metabolic flux within cells . Additionally, it may impact cell signaling by interacting with specific receptors or signaling molecules, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, it may act as an inhibitor for certain enzymes involved in metabolic pathways, leading to a decrease in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at very high doses, including potential damage to internal organs and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as CoA ligase and decarboxylase, which facilitate its conversion into other metabolites . These interactions can affect the overall metabolic flux within cells, leading to changes in the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules help facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its overall activity and function within the cell.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications . This localization is crucial for its role in various biochemical reactions and its interactions with other biomolecules.
Propriétés
IUPAC Name |
dimethyl 2-nitrobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)11(14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYWCKGMOYQZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022223 | |
| Record name | Dimethyl nitroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5292-45-5 | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-nitro-, 1,4-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5292-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl nitroterephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2-nitroterephthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-nitro-, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl nitroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2-nitroterephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL NITROTEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59QLU09DZ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes dimethyl nitroterephthalate a valuable building block in polymer synthesis?
A1: Dimethyl nitroterephthalate serves as a precursor to various substituted terephthalic acids, which are crucial monomers in synthesizing thermotropic polyesters [, , , , , ]. Its structure allows for modifications through nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
Q2: Can you provide an example of how dimethyl nitroterephthalate is modified to create novel monomers?
A2: Certainly! Researchers successfully synthesized aryloxyterephthalic acids by reacting dimethyl nitroterephthalate with various phenols. This reaction replaces the nitro group with the desired aryloxy group, expanding the range of monomers available for polyester production [, ].
Q3: How does the introduction of aromatic substituents through dimethyl nitroterephthalate modification influence the properties of the resulting polymers?
A3: Studies demonstrate that incorporating aromatic substituents via modified terephthalic acids derived from dimethyl nitroterephthalate significantly impacts the polymers' thermotropic behavior [, , , , , ]. For instance, increasing the length of the aromatic side chain generally improves both the solubility and meltability of the resulting polyesters [].
Q4: What specific types of thermotropic behavior have been observed in these modified polyesters?
A4: Researchers observed that polyesters synthesized using modified terephthalic acids derived from dimethyl nitroterephthalate often exhibit semicrystalline behavior and form nematic phases above their melting points [, , , , ]. This behavior is influenced by the specific aromatic substituents introduced and their arrangement within the polymer structure.
Q5: Are there any studies focusing on the degradation of polymers synthesized using dimethyl nitroterephthalate derivatives?
A5: Yes, research has investigated the methanolytic degradation of poly(ethylene terephthalate) (PET) copolymers containing nitroterephthalic units derived from dimethyl nitroterephthalate []. The study revealed that incorporating nitroterephthalic units enhances the degradation rate compared to standard PET, with degradation occurring preferentially at ester groups near the nitro group.
Q6: What is the significance of understanding the degradation behavior of these polymers?
A6: Understanding the degradation pathways of these polymers is crucial for several reasons. It allows for predicting their long-term performance in various applications, provides insights into their potential environmental impact, and informs the development of strategies for their controlled degradation or recycling.
Q7: Is there any structural information available about dimethyl nitroterephthalate itself?
A7: Yes, crystallographic studies on dimethyl nitroterephthalate revealed the spatial arrangement of its molecular components []. The two ester groups and the nitro group are not coplanar with the benzene ring, exhibiting specific dihedral angles, which can influence its reactivity and interactions with other molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

